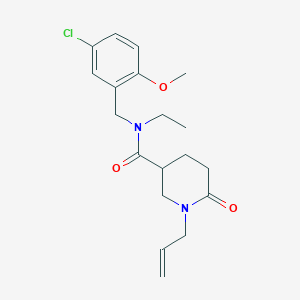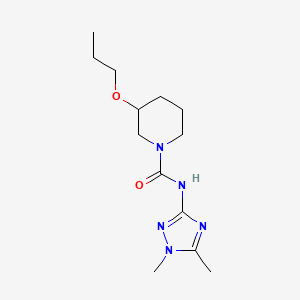![molecular formula C16H21FN2O4 B5900933 ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate](/img/structure/B5900933.png)
ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoro-substituted aniline moiety and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-5-methylaniline, is reacted with a suitable acylating agent to introduce the 4-oxobutanoyl group.
Amide Bond Formation: The resulting intermediate is then coupled with (2S)-2-amino propanoic acid ethyl ester under appropriate conditions to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted aniline moiety may play a crucial role in binding to these targets, while the amide bond provides stability to the molecule. The specific pathways involved depend on the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2S)-2-[[4-(2-chloro-5-methylanilino)-4-oxobutanoyl]amino]propanoate
- Ethyl (2S)-2-[[4-(2-bromo-5-methylanilino)-4-oxobutanoyl]amino]propanoate
Uniqueness
Ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for further research.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-4-23-16(22)11(3)18-14(20)7-8-15(21)19-13-9-10(2)5-6-12(13)17/h5-6,9,11H,4,7-8H2,1-3H3,(H,18,20)(H,19,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKOQBVWHHBTD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)CCC(=O)NC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)CCC(=O)NC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(pyridin-3-ylmethyl){[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}(3-thienylmethyl)amine](/img/structure/B5900854.png)
![N'-1-adamantyl-N-[2-(dimethylamino)ethyl]-N-methylmalonamide](/img/structure/B5900855.png)

![5-[3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5900872.png)

![2-chloro-4-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B5900884.png)
![3-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5900895.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine](/img/structure/B5900903.png)
![4-[(4-isopropylpiperazin-1-yl)carbonyl]-2,8-dimethylquinoline](/img/structure/B5900904.png)
![N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B5900907.png)

![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5900946.png)
![(1R,9aR)-1-[(4-phenyl-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5900949.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5900954.png)
